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Compound of Interest

Compound Name: alpha-Methylicinnamic acid

Cat. No.: B074854

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive analysis of the structure-activity relationships (SAR) of a-Methylcinnamic acid
analogs. By objectively comparing their biological performance with supporting experimental
data, this document serves as a valuable resource for advancing the development of novel
therapeutics.

Cinnamic acid and its derivatives, including a-methylcinnamic acid analogs, have emerged as a
promising class of compounds with a wide spectrum of pharmacological activities.[1][2] These
naturally occurring phenolic compounds and their synthetic variations have demonstrated
potent anti-tumor, anti-inflammatory, antibacterial, antifungal, and antioxidant properties.[1][2]
The versatility of the cinnamic acid scaffold allows for structural modifications that can
significantly enhance their biological efficacy, making them attractive candidates for drug
discovery and development.[3][4] This guide delves into the intricate relationship between the
chemical structure of a-methylcinnamic acid analogs and their biological activity, presenting key
guantitative data, detailed experimental methodologies, and visual representations of the
underlying molecular mechanisms.

Comparative Analysis of Biological Activities

The biological activity of a-methylcinnamic acid analogs is profoundly influenced by the nature
and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
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The following tables summarize the quantitative data on the antifungal, anticancer, and
antibacterial activities of various analogs, providing a clear comparison of their potency.

Antifungal Activity

Substitutions on the phenyl ring of a-methylcinnamic acid have been shown to significantly
impact antifungal efficacy. For instance, the introduction of a chloro or methyl group at the para
position can enhance activity.[3][5]

Compound/An )
| Test Organism  MIC (pg/mL) IC50 Reference(s)
alog
Saccharomyces
4-chloro-a- o o
] ] cerevisiae cell Potent activity
methylcinnamic _ , - [1][5]
_ wall integrity observed
acid
mutants
4 Saccharomyces
) ) cerevisiae cell Potent activity
methylcinnamic ) ) - [1][5]
) wall integrity observed
acid
mutants
Bacillus subtilis,
Cinnamic Acid Staphylococcus 500 - [6]
aureus
Methyl ) -
) Bacillus subtilis 2000 - [6]
Cinnamate
4- : .
_ . Various bacteria
Methoxycinnamic ) 50.4 - 449 uM - [6]
) and fungi
acid
4- S. aureus, S.
isopropylbenzylci  epidermidis, P. 458.15 pM - [7]
nnamide aeruginosa
S. aureus, S.
Decyl cinnamate  epidermidis, P. 550.96 uM - [7]
aeruginosa
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Anticancer Activity

a-Methylcinnamic acid analogs and other cinnamic acid derivatives have demonstrated

significant cytotoxic effects against various cancer cell lines. The mechanism of action often

involves the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling

pathways.[2][8]

Compound/Analog  Cancer Cell Line IC50 (pM) Reference(s)
Compound 4
(coumarin-cinnamic HL60, MCF-7, A549 8.09, 3.26, 9.34 [2]
acid hybrid)
Compound 59e (6-
Cinnamoyl-4-

_ _ ~ Ab49, HelLa 0.04, 0.004 [8]
arylaminothienopyrimi
dine)
Compound 59g (6-
Cinnamoyl-4-

_ _ ~_ Hela 0.033 [8]
arylaminothienopyrimi
dine)
Compound 5 (methyl-
substituted amide A-549 10.36 [9]
derivative)
Compound 1 (methyl-
substituted amide A-549 11.38 [9]
derivative)
Compound 9 (methyl-
substituted amide A-549 11.06 [9]
derivative)

HT-29, A-549, OAW-
Compound 4ii 42, MDA-MB-231, Low activity [10]
HelLa
Antibacterial Activity
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Several cinnamic acid derivatives exhibit notable antibacterial properties, with their efficacy
being dependent on the specific structural modifications.[6][10]

Compound/Analog Test Organism MIC (mglL) Reference(s)

Caffeic acid carvacrol Gram-positive

_ >256 [6]
ester (DM2) bacteria

Compound 20

(cinnamic acid i
o ) Mycobacterium
derivative with ] 0.045 pg/mL [8]
) ) tuberculosis
carboxylic acid at para

position)

Compound 17 (4- )
Mycobacterium

fluoro phenyl ring ] 0.36 pg/mL [8]
o tuberculosis
substitution)

Compound 23 )
] ] Mycobacterium
(electron-withdrawing ] 0.56 pg/mL [8]
tuberculosis
group)

Compound 16 )
) Mycobacterium
(electron-donating ] 2.35 pg/mL [8]
tuberculosis
group)

Key Signhaling Pathways and Mechanisms of Action

The diverse pharmacological effects of a-methylcinnamic acid analogs can be attributed to their
ability to modulate key cellular signaling pathways. Two of the most significant pathways are
the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-kB Signaling Pathway

The NF-kB signaling pathway plays a crucial role in inflammation, immunity, and cell survival.
[11] In its inactive state, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IKB) proteins.
[12] Upon stimulation by pro-inflammatory signals, the IkB kinase (IKK) complex
phosphorylates IkBa, leading to its degradation and the subsequent translocation of NF-kB to
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the nucleus, where it activates the transcription of target genes.[5][12] Cinnamic acid and its
derivatives can inhibit this pathway at multiple points.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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